molecular formula C13H10NO2- B13815707 2-(Phenylamino)benzoic acid anion CAS No. 34865-87-7

2-(Phenylamino)benzoic acid anion

Cat. No.: B13815707
CAS No.: 34865-87-7
M. Wt: 212.22 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-M
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Description

2-(Phenylamino)benzoic acid anion, also known as N-Phenylanthranilic acid anion, is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid where the carboxyl group is substituted with a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylamino)benzoic acid can be synthesized through the Ullmann reaction, which involves the coupling of 2-chlorobenzoic acid with aniline under microwave irradiation. The optimal conditions for this reaction include the use of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol containing less than 20% water .

Industrial Production Methods

Industrial production of 2-(Phenylamino)benzoic acid typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)benzoic acid anion undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylamino compounds.

Scientific Research Applications

2-(Phenylamino)benzoic acid anion has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)benzoic acid anion involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: Similar structure but lacks the phenyl group.

    Diphenylamine: Contains two phenyl groups but lacks the carboxyl group.

    Fenamic acid: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-(Phenylamino)benzoic acid anion is unique due to its specific combination of a phenylamino group and a carboxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

34865-87-7

Molecular Formula

C13H10NO2-

Molecular Weight

212.22 g/mol

IUPAC Name

2-anilinobenzoate

InChI

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)/p-1

InChI Key

ZWJINEZUASEZBH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

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